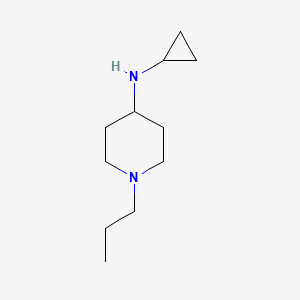

N-cyclopropyl-1-propylpiperidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-1-propylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-7-13-8-5-11(6-9-13)12-10-3-4-10/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZJJKNYYROPTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959552 | |

| Record name | N-Cyclopropyl-1-propylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387358-45-4 | |

| Record name | N-Cyclopropyl-1-propyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387358-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-1-propylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cyclopropyl-1-propylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of N-cyclopropyl-1-propylpiperidin-4-amine

Abstract: N-cyclopropyl-1-propylpiperidin-4-amine is a novel small molecule with a scaffold suggestive of potential utility in medicinal chemistry, particularly for central nervous system targets. As with any new chemical entity (NCE), a thorough understanding of its physicochemical properties is a prerequisite for any drug development program. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, ultimately influencing its efficacy and safety. This guide provides a comprehensive framework for the full physicochemical characterization of this compound. Recognizing the absence of extensive public data on this specific molecule, this document details the necessary in silico, synthetic, and experimental methodologies required to generate a complete data package. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the evaluation of novel piperidine-based compounds.

Introduction: The Rationale for Physicochemical Profiling

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1] The specific substitutions on the piperidine nitrogen (n-propyl) and the exocyclic amine (cyclopropyl) in the target molecule, this compound, create a unique lipophilic and basicity profile that requires precise characterization. Key physicochemical parameters such as the ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility are critical determinants of a drug's behavior.[2][3] For instance, the pKa will dictate the charge state of the molecule at physiological pH (approx. 7.4), which in turn affects its ability to cross cell membranes and its potential for off-target interactions.[4] This guide outlines a logical, field-proven workflow for determining these essential properties.

Molecular Structure and In Silico Profiling

Prior to embarking on laboratory experiments, computational (in silico) tools provide rapid, cost-effective predictions of a molecule's properties.[5][6] These predictions are invaluable for experimental design and for flagging potential liabilities early in the discovery process.[7]

Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₂₂N₂[8]

-

Molecular Weight: 182.31 g/mol

-

SMILES: CCCN1CCC(CC1)NC2CC2[8]

A variety of software platforms can be used to generate predictions for key physicochemical properties.[7] Below is a table of predicted values for the target molecule, alongside experimental or predicted data for closely related analogues to provide context.

Table 1: Predicted Physicochemical Properties and Analogue Data

| Property | Predicted: this compound | Analogue 1: N-Cyclopropylpiperidin-4-amine | Analogue 2: N-Propylcyclopropanamine |

|---|---|---|---|

| Molecular Weight | 182.31 | 140.23[9] | 99.17[10] |

| logP (Octanol/Water) | 1.8 (Predicted)[8] | 0.57 (Predicted)[11] | 1.2 (Predicted)[10] |

| Topological Polar Surface Area (TPSA) | 29.26 Ų | 29.26 Ų[11] | 12.03 Ų |

| Hydrogen Bond Donors | 1 | 1[11] | 1 |

| Hydrogen Bond Acceptors | 2 | 2[11] | 1 |

Note: Predicted values can vary between different software algorithms. The values presented are for illustrative purposes.

The predicted logP of 1.8 suggests the molecule has moderate lipophilicity, a common feature in CNS-active compounds. The presence of two basic nitrogen atoms (the piperidine and the secondary amine) indicates the molecule will be protonated at physiological pH, a crucial factor for solubility and target engagement that must be confirmed experimentally.

Synthesis and Structural Confirmation

A reliable supply of pure material is essential for accurate physicochemical measurements. A plausible synthetic route for this compound involves a two-step process starting from a commercially available piperidone derivative.

A common and efficient method for synthesizing such compounds is through reductive amination.[12][13] This approach is widely used in the preparation of 4-aminopiperidine derivatives.[14]

Proposed Synthetic Workflow:

Sources

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]

- 6. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico Prediction of Physicochemical Properties | Semantic Scholar [semanticscholar.org]

- 8. PubChemLite - this compound (C11H22N2) [pubchemlite.lcsb.uni.lu]

- 9. benchchem.com [benchchem.com]

- 10. N-Propylcyclopropanamine | C6H13N | CID 12094059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-cyclopropyl-1-propylpiperidin-4-amine

For an Audience of Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopropyl-1-propylpiperidin-4-amine is a novel chemical entity with a piperidine scaffold, a privileged structure in medicinal chemistry. While currently characterized primarily as a synthetic building block, its structural motifs suggest a high potential for biological activity.[1] This guide presents a comprehensive, multi-phase research framework designed to systematically elucidate the mechanism of action of this compound. We will proceed from broad, unbiased screening to specific functional characterization and in vivo validation, providing detailed, field-proven protocols at each stage. This document serves as a strategic roadmap for any research team seeking to characterize novel piperidine derivatives and unlock their therapeutic potential.

Introduction: The Enigmatic Potential of a Novel Piperidine Scaffold

The piperidine ring is a cornerstone of numerous FDA-approved drugs, demonstrating a remarkable capacity to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. This compound, with its unique combination of a cyclopropyl group—known to modulate metabolic stability and receptor affinity—and a propyl chain, presents an intriguing subject for pharmacological investigation.[1] Currently, public-domain data on the biological activity of this specific molecule is non-existent. This guide, therefore, takes a proactive, investigative approach. We will not be describing a known mechanism of action, but rather, laying out the logical and experimental progression to uncover it.

Our investigation will be guided by the established pharmacology of related 4-aminopiperidine structures, which have shown activity as antifungal agents, and broader piperidine derivatives with known analgesic, anesthetic, and antipsychotic properties.[2] This precedent informs our initial hypotheses and the selection of our primary screening panel.

Phase I: Unbiased Target Identification via Broad Panel Radioligand Binding Screen

The first principle in characterizing an unknown compound is to cast a wide net. A comprehensive radioligand displacement assay screen against a panel of common central nervous system (CNS) targets will provide the initial vector for our investigation. This approach is efficient and provides a clear, quantitative measure of binding affinity (Ki) for various receptors.

Hypothesized Target Classes Based on Structural Precedent:

-

Opioid Receptors (μ, δ, κ): The piperidine core is central to potent analgesics like fentanyl.

-

Sigma Receptors (σ1, σ2): Many piperidine-containing compounds exhibit high affinity for these enigmatic receptors, which are implicated in a range of neurological functions.[3][4][5]

-

Dopamine Receptors (D1-D5): Antipsychotics and other CNS agents often feature a piperidine moiety to interact with dopaminergic systems.

-

Serotonin Receptors (5-HT subtypes): The versatility of the piperidine scaffold allows for interaction with various serotonin receptors, influencing mood, cognition, and psychosis.[6][7]

-

Cannabinoid Receptors (CB1, CB2): While less common, some piperidine-based structures have been explored for their cannabinoid activity.

Experimental Workflow: Radioligand Displacement Assay

Caption: Workflow for Radioligand Displacement Assay.

Detailed Protocol: Representative Radioligand Displacement Assay (μ-Opioid Receptor)

-

Receptor Source Preparation: Utilize cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor (hMOR).[8]

-

Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.[8]

-

Plate Setup: In a 96-well plate, combine the following for a final volume of 1 mL:

-

hMOR cell membranes (10-20 µg protein).

-

[³H]-DAMGO at a concentration near its Kd (e.g., 0.5 nM).[8]

-

Serial dilutions of this compound (e.g., from 1 nM to 100 µM).

-

For Total Binding: Add assay buffer instead of the test compound.[8]

-

For Non-Specific Binding: Add a high concentration of a known unlabeled ligand, such as 10 µM naloxone.[8]

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[8]

-

Filtration: Rapidly separate bound and free radioligand by vacuum filtration through Whatman GF/C glass fiber filters, pre-soaked in a solution like 0.33% polyethylenimine to reduce non-specific binding.[9] Wash the filters rapidly with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with an appropriate scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound's concentration. Use non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

This protocol will be systematically repeated for a broad panel of receptors, including but not limited to those listed in the hypothesized target classes.

Phase II: In Vitro Functional Characterization

A significant binding affinity (e.g., Ki < 1 µM) from the Phase I screen necessitates functional characterization. Does the compound activate the receptor (agonist), block the endogenous ligand's action (antagonist), or reduce the receptor's basal activity (inverse agonist)? We will employ two primary functional assays: cAMP modulation for Gs and Gi-coupled receptors, and calcium flux for Gq-coupled receptors.

Experimental Workflow: Functional Characterization

Caption: Decision workflow for in vitro functional assays.

Detailed Protocol: cAMP Modulation Assay (for Gs/Gi-Coupled Receptors)

This assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger. Gs-coupled receptors increase cAMP levels, while Gi-coupled receptors decrease them.

-

Cell Culture: Use HEK293 cells stably expressing the target receptor of interest.[10]

-

Assay Principle: We will utilize a homogenous time-resolved fluorescence (HTRF) assay. This competitive immunoassay uses a Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody, leading to a change in the FRET signal.[11][12]

-

Cell Preparation: Harvest cells and resuspend them in a stimulation buffer.

-

Agonist Mode:

-

Dispense cells into a 384-well plate.

-

Add increasing concentrations of this compound.

-

Incubate to allow for cAMP production.

-

Lyse the cells and add the HTRF detection reagents.

-

Read the plate on an HTRF-compatible reader.

-

-

Antagonist Mode (for Gi-coupled receptors):

-

Incubate the cells with increasing concentrations of the test compound.

-

Add a known agonist at its EC80 concentration, along with a universal adenylate cyclase activator like forskolin.

-

Proceed with cell lysis and detection as in the agonist mode.[13]

-

-

Data Analysis: Convert HTRF ratios to cAMP concentrations using a standard curve. Plot concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Detailed Protocol: Intracellular Calcium Flux Assay (for Gq-Coupled Receptors)

Gq-coupled receptors, upon activation, trigger the release of intracellular calcium stores. This change can be measured using calcium-sensitive fluorescent dyes.

-

Cell Culture: Plate CHO or HEK293 cells expressing the Gq-coupled receptor of interest in black-walled, clear-bottom 96-well plates and grow to confluency.[14]

-

Dye Loading:

-

Prepare a dye-loading solution containing a calcium-sensitive dye such as Fluo-8 or Indo-1.[15][16]

-

Remove the cell culture medium and add the dye-loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be cleaved to its active form.[17]

-

-

Assay Procedure:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Establish a baseline fluorescence reading for several seconds.

-

Inject a solution of this compound at various concentrations.

-

Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot these values against the compound concentration to generate a dose-response curve and determine the EC50.

Phase III: In Vivo Pharmacological Profiling

Positive in vitro functional data must be translated to a whole-organism context. The choice of in vivo model is dictated entirely by the in vitro mechanism. For instance, if this compound is identified as a potent µ-opioid receptor agonist, its analgesic properties must be evaluated.

Detailed Protocol: Hot Plate Test for Analgesia

The hot plate test is a classic model for assessing the efficacy of centrally-acting analgesics.[18]

-

Apparatus: Use a hot plate analgesia meter with the surface temperature maintained at a constant 52-55°C.[19][20]

-

Animals: Use male Swiss Webster mice (18-22 g). Acclimatize the animals to the testing room for at least 30 minutes before the experiment.[21]

-

Procedure:

-

Record a baseline latency for each mouse by placing it on the hot plate and starting a timer. The latency is the time until the mouse shows a nociceptive response (e.g., licking a hind paw or jumping).[18][21] A cut-off time (e.g., 25-30 seconds) must be established to prevent tissue damage.[20][21]

-

Administer this compound (e.g., via intraperitoneal injection) at various doses to different groups of mice. Include a vehicle control group and a positive control group (e.g., morphine).

-

At set time points after administration (e.g., 30, 60, 90 minutes), place each mouse back on the hot plate and record the response latency.

-

-

Data Analysis: A significant increase in the time taken to respond to the thermal stimulus compared to the vehicle-treated group indicates an analgesic effect. Data can be expressed as the raw latency or as a percentage of the maximum possible effect (%MPE).

Detailed Protocol: Tail-Flick Test for Analgesia

The tail-flick test is another standard assay for measuring spinal analgesic effects.

-

Apparatus: Use a tail-flick analgesia meter that focuses a beam of high-intensity light on the ventral surface of the mouse's tail.[22]

-

Animals: As with the hot plate test, use acclimatized male mice.

-

Procedure:

-

Gently restrain the mouse, allowing the tail to be positioned in the apparatus.

-

Measure the baseline latency for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 18 seconds) is used to prevent injury.[22]

-

Administer the test compound, vehicle, or positive control.

-

Measure the tail-flick latency at various time points post-administration.[23]

-

-

Data Analysis: As with the hot plate test, a statistically significant increase in latency indicates analgesia.

Data Synthesis and Path Forward

The culmination of this multi-phase investigation will provide a comprehensive pharmacological profile of this compound.

| Parameter | Assay | Example Data |

| Binding Affinity | Radioligand Displacement | Ki at hMOR = 50 nM |

| Functional Activity | cAMP Assay | EC50 (cAMP inhibition) = 250 nM |

| In vivo Efficacy | Hot Plate Test | ED50 (analgesia) = 5 mg/kg |

This data will definitively establish the compound's primary mechanism of action. Subsequent research would logically progress to selectivity profiling (assessing affinity for other receptors), pharmacokinetic studies, and the initiation of a medicinal chemistry program to explore the structure-activity relationship (SAR) by synthesizing and testing analogs.

Conclusion

While this compound is currently an uncharacterized molecule, its piperidine core structure demands a thorough pharmacological evaluation. The systematic, three-phase approach detailed in this guide—from broad target screening to specific functional analysis and in vivo validation—provides a robust and efficient pathway to uncover its mechanism of action. By adhering to these rigorous, well-established protocols, research teams can effectively de-orphan this and other novel chemical entities, paving the way for the discovery of next-generation therapeutics.

References

-

CALCIUM FLUX PROTOCOL . (n.d.). Retrieved from [Link]

-

Fluo-8 Calcium Flux Assay . (2019, October 2). protocols.io. Retrieved from [Link]

-

Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines . (1989, May). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Tail Flick . (n.d.). IMPC. Retrieved from [Link]

-

Calcium Flux Using Calcium Green and Fura Red . (n.d.). University of Iowa. Retrieved from [Link]

-

Intracellular Calcium Flux . (2023, December 28). University of Utah. Retrieved from [Link]

-

Tail Flick V.1 . (2019, June 11). protocols.io. Retrieved from [Link]

-

Sigma Receptor Binding Assays . (2015, December 8). Current Protocols in Pharmacology. Retrieved from [Link]

-

Tail Flick 疼痛閃尾測試 . (n.d.). National Yang-Ming University. Retrieved from [Link]

-

The thermal probe test: A novel behavioral assay to quantify thermal paw withdrawal thresholds in mice . (2014, October 1). PeerJ. Retrieved from [Link]

-

Tail Flick Assay . (2004, August 13). Diabetic Complications Consortium. Retrieved from [Link]

-

The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells . (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

SIGMA RECEPTOR BINDING ASSAYS . (2016, December 8). Current Protocols in Pharmacology. Retrieved from [Link]

-

In-Vivo Models for Management of Pain . (2014). Pharmacology & Pharmacy. Retrieved from [Link]

-

Assay of CB1 Receptor Binding . (2025, August 6). ResearchGate. Retrieved from [Link]

-

Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 . (2012, April 19). British Journal of Pharmacology. Retrieved from [Link]

-

Hot Plate Test in Mice, Thermal Analgesia . (n.d.). Melior Discovery. Retrieved from [Link]

-

Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay . (2015, December). Toxicological Research. Retrieved from [Link]

-

Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs) . (2019, March 15). SLAS Discovery. Retrieved from [Link]

-

cAMP Hunter™ eXpress GPCR Assay . (n.d.). DiscoveRx. Retrieved from [Link]

-

Methods Used to Evaluate Pain Behaviors in Rodents . (2018, February 27). Frontiers in Molecular Biosciences. Retrieved from [Link]

-

High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform . (2020, January 21). Chemical Science. Retrieved from [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) . (2017, November 20). Assay Guidance Manual. Retrieved from [Link]

-

Mouse Model of Small Fiber Neuropathy . (2017, September 15). JoVE. Retrieved from [Link]

-

Functional assays to define agonists and antagonists of the sigma-2 receptor . (2017, March 2). PLoS One. Retrieved from [Link]

-

A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes . (1989, January-February). Journal of Receptor Research. Retrieved from [Link]

-

A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay . (2023). Frontiers in Pharmacology. Retrieved from [Link]

-

The principle of the delta opioid receptor – ligand binding assay... . (n.d.). ResearchGate. Retrieved from [Link]

-

5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay . (n.d.). Eurofins. Retrieved from [Link]

-

Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 . (2022, December 15). International Journal of Molecular Sciences. Retrieved from [Link]

-

Table 3, Detailed protocol for the D2 binding secondary assay . (n.d.). Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

-

5-HT2A Serotonin Receptor Assay . (n.d.). Innoprot. Retrieved from [Link]

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways . (2009, January). Chemical Reviews. Retrieved from [Link]

-

Dopamine d2 receptor HTRF binding kinetics . (n.d.). BMG LABTECH. Retrieved from [Link]

-

Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker . (2005, September). ChemBioChem. Retrieved from [Link]

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates . (1998, November). Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands . (2012). University of Wollongong Thesis Collection. Retrieved from [Link]

-

mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay . (n.d.). Eurofins. Retrieved from [Link]

-

Cyclopropyl-(4-(5-(3,4-Dichlorophenyl)-2-((1-Methyl)-Piperidin)-4-Yl-3-Propyl-3h-Imidazol-4-Yl)-Pyrimidin-2-Yl)Amine . (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Tail-flick test [protocols.io]

- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Calcium Assay Kit [bdbiosciences.com]

- 15. Fluo-8 Calcium Flux Assay [protocols.io]

- 16. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 17. bu.edu [bu.edu]

- 18. meliordiscovery.com [meliordiscovery.com]

- 19. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 20. Mouse Model of Small Fiber Neuropathy - JoVE Journal [jove.com]

- 21. In-Vivo Models for Management of Pain [scirp.org]

- 22. web.mousephenotype.org [web.mousephenotype.org]

- 23. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

The Enigmatic Potential of N-cyclopropyl-1-propylpiperidin-4-amine Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This technical guide delves into the synthesis, biological activities, and mechanistic underpinnings of a specific, yet underexplored, subclass: N-cyclopropyl-1-propylpiperidin-4-amine derivatives. By integrating established principles of medicinal chemistry with detailed experimental protocols, this document serves as a comprehensive resource for researchers aiming to explore the therapeutic potential of this chemical series. We will navigate the landscape of their likely interactions with key central nervous system (CNS) targets, particularly opioid and sigma receptors, and provide the foundational knowledge required to design and execute robust preclinical investigations.

Introduction: The Strategic Importance of the this compound Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids, valued for its conformational flexibility and its role as a versatile scaffold.[2] The 4-aminopiperidine core, in particular, offers a strategic vector for chemical modification, enabling the fine-tuning of pharmacological properties. The introduction of an N-cyclopropyl group is a well-established strategy in medicinal chemistry to modulate ligand-receptor interactions, often influencing potency, selectivity, and pharmacokinetic profiles.[3][4] The cyclopropyl group can probe hydrophobic pockets within a binding site and can enhance metabolic stability.[1][4]

The focus of this guide, the this compound framework, combines this feature with a 1-propyl substitution on the piperidine nitrogen. While specific literature on this exact combination is nascent, structure-activity relationship (SAR) studies on related N-alkyl piperidines suggest that the nature and length of the N-alkyl chain can significantly impact affinity and selectivity for various receptors, including opioid and sigma receptors.[5][6] This guide will, therefore, extrapolate from existing knowledge on related structures to provide a predictive framework for the biological activities of this specific derivative class.

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of this compound derivatives is accessible through established synthetic routes. A common and efficient method involves a multi-step sequence starting from commercially available materials.

Key Synthetic Strategy: Reductive Amination

A prevalent method for the synthesis of the core scaffold is through reductive amination. This typically involves the reaction of a suitable piperidone precursor with the desired amine in the presence of a reducing agent.

Conceptual Synthetic Workflow:

Caption: General workflow for the synthesis via reductive amination.

Detailed Synthetic Protocol

The following is a representative, step-by-step protocol for the synthesis of the parent compound, this compound.

Step 1: Synthesis of 1-Propyl-4-piperidone

-

To a solution of 4-piperidone hydrochloride monohydrate in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the hydrochloride.

-

Add 1-iodopropane and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield crude 1-propyl-4-piperidone. Purification can be achieved by column chromatography.

Step 2: Reductive Amination to Yield this compound

-

Dissolve 1-propyl-4-piperidone and cyclopropylamine in a suitable solvent (e.g., 1,2-dichloroethane).

-

Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers, and concentrate to give the crude product.

-

Purify the final compound by column chromatography to obtain this compound.

Biological Activities and Potential Therapeutic Targets

Based on the structural motifs present in this compound derivatives, their biological activities are likely to be centered on modulation of CNS receptors, particularly opioid and sigma receptors.

Opioid Receptor Modulation

The piperidine scaffold is a core component of many potent opioid analgesics. The nature of the N-substituent on the piperidine ring is a critical determinant of activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

-

Mu-Opioid Receptor (MOR): Agonism at the MOR is responsible for the analgesic effects of most clinically used opioids, but also mediates adverse effects such as respiratory depression and dependence.[7]

-

Kappa-Opioid Receptor (KOR): KOR agonism can also produce analgesia, but is often associated with dysphoria and psychotomimetic effects.

-

Delta-Opioid Receptor (DOR): DOR agonists have shown potential as anxiolytics and antidepressants, and may offer a safer analgesic profile than MOR agonists.

Structure-Activity Relationship Insights: For many classes of piperidine-based opioids, the size and nature of the N-substituent influence the agonist/antagonist profile and receptor selectivity. While the N-cyclopropylmethyl group is often associated with opioid antagonist or partial agonist activity (e.g., in naltrexone), the N-propyl group's influence in this specific scaffold requires empirical determination. It is plausible that derivatives of this compound could exhibit a range of activities from partial agonism to antagonism at one or more opioid receptor subtypes.

Sigma Receptor Modulation

Sigma receptors (σ1 and σ2) are intracellular chaperone proteins that are not structurally related to opioid receptors but were initially misidentified as such.[8] They are involved in a multitude of cellular functions and are considered therapeutic targets for various CNS disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[9]

-

Sigma-1 Receptor (σ1R): This receptor is implicated in the modulation of ion channels, synaptic plasticity, and cellular stress responses.[9]

-

Sigma-2 Receptor (σ2R): Recently identified as TMEM97, the σ2R is involved in cholesterol homeostasis and cell proliferation, making it a target for cancer therapeutics and diagnostics.[10]

Structure-Activity Relationship Insights: Studies on N-arylalkylpiperidines have shown that the length of the alkyl chain can influence selectivity between σ1 and σ2 receptors, with phenylpropylamines often favoring the σ2 receptor.[5] The N-propyl group on the piperidine of the target scaffold could similarly influence sigma receptor affinity and selectivity. The cyclopropylamine moiety could also contribute to binding at these receptors.

Mechanistic Insights: Signaling Pathways

Understanding the downstream signaling pathways of the likely biological targets is crucial for predicting the pharmacological effects of this compound derivatives.

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o).[11]

Caption: Canonical opioid receptor signaling cascade.

Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] The Gβγ subunit can directly modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels (causing hyperpolarization) and the closing of voltage-gated calcium (Ca2+) channels (reducing neurotransmitter release).[13]

Sigma Receptor Signaling

The signaling mechanisms of sigma receptors are less canonical than those of GPCRs.

-

Sigma-1 Receptor: As a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, the σ1R modulates Ca2+ signaling between these organelles and interacts with various ion channels and other proteins to influence cellular function.[9]

-

Sigma-2 Receptor (TMEM97): Its role in cholesterol homeostasis suggests a signaling mechanism linked to lipid transport and metabolism, though the precise pathways are still under active investigation.[10]

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of novel this compound derivatives, a series of in vitro assays are essential.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor.[14]

Protocol: Competitive Radioligand Binding for Opioid and Sigma Receptors

-

Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the human opioid (µ, δ, or κ) or sigma (σ1 or σ2) receptors.

-

Assay Buffer: Prepare an appropriate assay buffer for the specific receptor being studied.

-

Incubation: In a 96-well plate, incubate the membrane homogenates with a fixed concentration of a suitable radioligand (e.g., [3H]DAMGO for MOR, -pentazocine for σ1R) and varying concentrations of the test compound.[15][16]

-

Separation: After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.[17]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist.

Protocol: [35S]GTPγS Binding Assay for Opioid Receptors This assay measures the G-protein activation following receptor stimulation.[18]

-

Membrane Preparation: Use the same membrane preparations as for the binding assays.

-

Assay Buffer: Prepare a buffer containing GDP.

-

Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [35S]GTPγS, a non-hydrolyzable GTP analog.

-

Separation and Quantification: Separate bound from free [35S]GTPγS by filtration and quantify the radioactivity.

-

Data Analysis: Agonists will stimulate [35S]GTPγS binding. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect relative to a standard full agonist). To test for antagonist activity, measure the ability of the compound to inhibit the stimulation of [35S]GTPγS binding by a known agonist.[4]

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be summarized in a clear and concise format to facilitate structure-activity relationship analysis.

Table 1: Representative Binding Affinities (Ki, nM) of Hypothetical this compound Derivatives

| Compound | R-group on 4-amino | µ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) | σ1 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) |

| 1a | -H | 150 | >1000 | 800 | 50 | 250 |

| 1b | -Methyl | 120 | >1000 | 750 | 45 | 200 |

| 1c | -Phenyl | 80 | 900 | 600 | 20 | 150 |

Table 2: Representative Functional Activity (EC50, nM and Emax, %) at the µ-Opioid Receptor

| Compound | R-group on 4-amino | EC50 (nM) | Emax (%) |

| 1a | -H | 500 | 40 (Partial Agonist) |

| 1b | -Methyl | 450 | 45 (Partial Agonist) |

| 1c | -Phenyl | >1000 | N/A (Antagonist) |

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. Based on established structure-activity relationships of related compounds, derivatives from this series are likely to exhibit significant activity at opioid and sigma receptors. The interplay between the N-cyclopropyl and 1-propyl substituents offers a rich opportunity for fine-tuning pharmacological profiles to achieve desired therapeutic effects while potentially mitigating off-target activities.

Future research should focus on the synthesis and systematic biological evaluation of a library of these derivatives with diverse substitutions at the 4-amino position. In vivo studies will be crucial to assess their pharmacokinetic properties, CNS penetration, and therapeutic efficacy in relevant animal models of pain, neurodegenerative disorders, and other CNS conditions. The in-depth understanding of their biological activity, as outlined in this guide, will be paramount to unlocking the full therapeutic potential of this intriguing class of compounds.

References

-

Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Neuron, 98(3), 485-501. [Link]

-

Kumar, A., D'Souza, R., & Sharma, A. (2021). Opioid receptors signaling network. Journal of Biosciences, 46(1), 22. [Link]

-

Al-Hasani, R., & Bruchas, M. R. (2011). Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. The Journal of Neuroscience, 31(45), 16047-16056. [Link]

-

Stein, C. (2016). The opioid receptor: emergence through millennia of pharmaceutical sciences. Frontiers in Pharmacology, 7, 28. [Link]

-

Maurice, T., & Abate, C. (2021). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 22(16), 8567. [Link]

-

Kim, J., & Maher, P. (2017). Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers in Pharmacology, 8, 87. [Link]

-

Lever, J. R., Miller, D. K., & mediocracia-Reyes, A. (2002). N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents. Bioorganic & Medicinal Chemistry Letters, 12(3), 497-500. [Link]

-

Portoghese, P. S., Larson, D. L., Sayre, L. M., Fries, D. S., & Takemori, A. E. (1980). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 23(3), 233-236. [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]

-

Wikipedia. (2023). Sigma-2 receptor. [Link]

-

Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

-

Maurice, T., & Su, T. P. (2021). Sigma-1 and Sigma-2 Receptor Modulators as Potential Therapeutics for Alzheimer's Disease. ACS Medicinal Chemistry Letters, 12(2), 184-186. [Link]

-

Wikipedia. (2023). Sigma receptor. [Link]

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4058. [Link]

-

Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3525-3528. [Link]

-

ResearchGate. (n.d.). [35S]GTP-γ-S binding assays for μ opioid receptor. [Link]

-

Annamalai, T., et al. (2014). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry, 22(1), 43-52. [Link]

-

Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]

-

Creative Bioarray. Radioligand Binding Assay. [Link]

-

Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

-

Szałata, K., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(16), 2534-2553. [Link]

-

Abate, C., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 158, 72-83. [Link]

-

Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

ResearchGate. (n.d.). Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. [Link]

-

de la Osa, R., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 25(11), 2633. [Link]

- Google Patents. (n.d.). FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS.

-

University of Bari Aldo Moro. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. [Link]

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.

-

Wünsch, B., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 6(4), 543-554. [Link]

-

Khan, K. M., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 785-789. [Link]

-

Gacsályi, I., et al. (1995). Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. Archiv der Pharmazie, 328(7-8), 604-608. [Link]

-

Nawrocka, W., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 20(3), 3939-3956. [Link]

Sources

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay in Summary_ki [bdb99.ucsd.edu]

- 5. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The opioid receptor: emergence through millennia of pharmaceutical sciences [frontiersin.org]

- 8. Sigma receptor - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 11. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

structural characterization of N-cyclopropyl-1-propylpiperidin-4-amine

An In-depth Technical Guide to the Structural Characterization of N-cyclopropyl-1-propylpiperidin-4-amine

Introduction

This compound is a substituted heterocyclic amine with a molecular formula of C11H22N2.[1] Its scaffold, containing a piperidine ring, a secondary amine, and N-alkylation, is a common motif in medicinal chemistry, making it a valuable building block for the synthesis of novel pharmaceutical compounds.[2][3] The precise three-dimensional arrangement and connectivity of its atoms are paramount for understanding its reactivity, potential biological activity, and for use in rational drug design.

This guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of this compound. We will move beyond a simple listing of methods to explain the causality behind each experimental choice, demonstrating how a synergistic application of modern analytical techniques provides a self-validating system for structural confirmation. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel small molecules.

Chapter 1: Foundational Analysis via Mass Spectrometry

Rationale: The initial step in characterizing any novel compound is to confirm its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a precise mass measurement that allows for the confident determination of the molecular formula.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the analyte in a suitable solvent such as methanol or acetonitrile.[4]

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.

-

Analysis Mode: Acquire the spectrum in positive ion mode. The two nitrogen atoms in the structure are basic and will readily accept a proton, forming the [M+H]⁺ adduct.

-

Data Acquisition: Infuse the sample into the mass spectrometer. The resulting spectrum will provide the mass-to-charge ratio (m/z) of the protonated molecule.

Expected Data & Interpretation

The molecular formula C11H22N2 corresponds to a monoisotopic mass of 182.1783 Da.[1] Therefore, the primary ion observed in the HRMS spectrum should be the [M+H]⁺ adduct at m/z 183.1856. The high resolution of the instrument allows this value to be measured with an accuracy of <5 ppm, which is crucial for distinguishing it from other potential elemental compositions.

Trustworthiness Check: The presence of two nitrogen atoms dictates an even molecular weight, consistent with the "Nitrogen Rule" in mass spectrometry.[5] The observation of an odd-numbered [M+H]⁺ ion further corroborates this.

Tandem Mass Spectrometry (MS/MS) for Structural Insight

To gain further confidence in the structure, tandem mass spectrometry (MS/MS) can be performed on the isolated [M+H]⁺ ion. The resulting fragmentation pattern provides valuable information about the molecule's connectivity.

Expected Fragmentation Pathways:

-

α-Cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen.[5][6] For cyclic amines, this often leads to ring-opening.

-

Loss of N-Alkyl Group: Cleavage of the bond between the piperidine nitrogen and the propyl group would result in a significant neutral loss.

-

Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage, typically losing ethylene fragments after an initial ring-opening event.[7][8]

| Precursor Ion (m/z) | Proposed Fragment | Fragment Structure/Description |

| 183.1856 | [M+H - C3H6]⁺ | Loss of propene from the N-propyl group |

| 183.1856 | [M+H - C3H5•]⁺ | Loss of the cyclopropyl radical |

| 183.1856 | [M+H - C3H7•]⁺ | Loss of the propyl radical |

Chapter 2: Mapping the Atomic Framework with NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for a complete assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4]

-

¹H NMR Acquisition: Acquire a proton NMR spectrum to identify all unique proton environments, their integrations (number of protons), and their coupling patterns (neighboring protons).

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon-13 spectrum to identify the number of unique carbon environments.

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

Predicted Spectral Data & Interpretation

Based on the structure of this compound, the following spectral features are anticipated.

Table 2.1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Propyl-CH₃ | ~0.9 | Triplet (t) | 3H | Coupled to adjacent CH₂ group. |

| Propyl-CH₂ (β) | ~1.5 | Sextet | 2H | Coupled to adjacent CH₃ and CH₂ groups. |

| Propyl-CH₂ (α) | ~2.3 | Triplet (t) | 2H | Adjacent to piperidine nitrogen, deshielded. |

| Piperidine-H2, H6 | ~2.0-2.8 | Multiplet (m) | 4H | Complex pattern due to axial/equatorial positions and coupling to neighbors. |

| Piperidine-H3, H5 | ~1.4-1.9 | Multiplet (m) | 4H | Complex pattern from axial/equatorial positions and coupling. |

| Piperidine-H4 | ~2.5-3.0 | Multiplet (m) | 1H | Methine proton adjacent to the secondary amine. |

| Cyclopropyl-H | ~0.3-0.8 | Multiplet (m) | 4H | Highly shielded, complex overlapping signals typical for cyclopropyl rings. |

| Cyclopropyl-CH | ~2.1 | Multiplet (m) | 1H | Methine proton attached to the secondary amine. |

| N-H | ~1.0-2.0 | Broad Singlet (br s) | 1H | Exchangeable proton, signal may be broad and integration variable. |

Table 2.2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Rationale |

| Propyl-CH₃ | ~11 | Standard aliphatic methyl. |

| Propyl-CH₂ (β) | ~20 | Standard aliphatic methylene. |

| Propyl-CH₂ (α) | ~60 | Methylene attached to nitrogen. |

| Piperidine-C2, C6 | ~54 | Carbons adjacent to the N-propyl group.[9] |

| Piperidine-C3, C5 | ~32 | Methylene carbons adjacent to C4. |

| Piperidine-C4 | ~50 | Methine carbon attached to the secondary amine. |

| Cyclopropyl-CH | ~35 | Methine carbon attached to nitrogen. |

| Cyclopropyl-CH₂ | ~7 | Highly shielded methylene carbons of the cyclopropyl ring. |

Self-Validation through 2D NMR:

-

COSY: Will confirm the -CH₂-CH₂-CH₃ spin system of the propyl group and the connectivity within the piperidine ring (e.g., H2 correlating with H3).

-

HSQC: Will unambiguously link each proton signal in Table 2.1 to its corresponding carbon signal in Table 2.2, confirming the carbon framework. For example, the triplet at ~2.3 ppm will correlate with the carbon signal at ~60 ppm.[10]

Chapter 3: Functional Group Confirmation with Infrared Spectroscopy

Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Place a single drop of the neat liquid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a thin film on a salt plate (NaCl or KBr).

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Vibrational Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary Amine |

| 3080-3000 | C-H Stretch | Cyclopropyl C-H |

| 2960-2850 | C-H Stretch | Aliphatic (Propyl & Piperidine) |

| ~1130 | C-N Stretch | Aliphatic Amine |

The presence of a weak to medium band around 3300 cm⁻¹ is diagnostic for the secondary amine N-H bond. The high-frequency C-H stretching above 3000 cm⁻¹ is characteristic of the cyclopropyl group.[11][12][13]

Chapter 4: The Gold Standard: Single-Crystal X-ray Crystallography

Rationale: While the combination of MS and NMR provides a definitive constitutional structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state. It provides precise bond lengths, bond angles, and conformational details, such as the chair conformation of the piperidine ring.

Contingency: This technique is entirely dependent on the ability to grow high-quality single crystals, which can be a significant experimental challenge.[14][15]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound. Common techniques include slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate), or vapor diffusion.[15]

-

Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[15]

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final model of the atomic positions.[16]

Chapter 5: Integrated Structural Elucidation Workflow

The true power of this analytical approach lies not in any single technique, but in their logical and synergistic application. Each step validates the previous one, leading to an irrefutable structural assignment. The workflow below illustrates this self-validating process.

Sources

- 1. PubChemLite - this compound (C11H22N2) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclopropylamine [webbook.nist.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-cyclopropyl-1-propylpiperidin-4-amine: Synthesis, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction and Compound Identification

N-cyclopropyl-1-propylpiperidin-4-amine is a tertiary amine featuring a piperidine core, a key structural motif in a vast array of pharmaceuticals and biologically active molecules.[1][2] The piperidine ring is substituted at the 1-position with a propyl group and at the 4-position with a cyclopropylamino group. This unique combination of lipophilic and rigid cyclic substituents suggests its potential for nuanced interactions with biological targets.

An extensive search of chemical databases, including PubChem, has identified the molecular structure and basic identifiers for this compound.[3] However, a dedicated CAS number has not been assigned, which may indicate its status as a novel or less-commercially available research compound. For reference, closely related analogues with assigned CAS numbers include:

-

1-Benzyl-N-cyclopropylpiperidin-4-amine: 387358-47-6[8]

The absence of a specific CAS number underscores the importance of a reliable synthetic protocol for researchers wishing to investigate this molecule.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable insights into the physicochemical properties of this compound. The following table summarizes key predicted parameters.

| Property | Predicted Value | Source |

| Molecular Formula | C11H22N2 | PubChemLite[3] |

| Molecular Weight | 182.31 g/mol | PubChemLite[3] |

| Monoisotopic Mass | 182.1783 Da | PubChemLite[3] |

| XlogP | 1.8 | PubChemLite[3] |

| InChI | InChI=1S/C11H22N2/c1-2-7-13-8-5-11(6-9-13)12-10-3-4-10/h10-12H,2-9H2,1H3 | PubChemLite[3] |

| InChIKey | IOZJJKNYYROPTK-UHFFFAOYSA-N | PubChemLite[3] |

| SMILES | CCCN1CCC(CC1)NC2CC2 | PubChemLite[3] |

The predicted XlogP value of 1.8 suggests a moderate lipophilicity, a property that can be fine-tuned by modifications to the N-alkyl substituent.[9] The presence of two basic nitrogen atoms will influence its solubility in aqueous media and its ability to form salts.

Synthesis of this compound

The synthesis of N-substituted 4-aminopiperidines is well-documented in the chemical literature, with reductive amination being a prominent and versatile method.[10][11][12] The following protocol describes a reliable, two-step synthesis of this compound starting from commercially available N-Boc-4-aminopiperidine.

Synthetic Scheme

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl (1-propylpiperidin-4-yl)(cyclopropyl)carbamate

-

To a solution of N-Boc-4-aminopiperidine (1.0 eq) in 1,2-dichloroethane (DCE) is added propionaldehyde (1.2 eq).

-

The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is then added portion-wise.[13] The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired N-Boc protected intermediate.

Step 2: Synthesis of this compound (Final Product)

-

The purified tert-butyl (1-propylpiperidin-4-yl)(cyclopropyl)carbamate (1.0 eq) is dissolved in DCM.

-

Trifluoroacetic acid (TFA) (10 eq) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the deprotection is complete (monitored by TLC or LC-MS).

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in DCM and washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.

Potential Applications in Drug Discovery

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[14][15] Derivatives of this core have shown activity as:

-

N-type calcium channel blockers: For the treatment of pain and neuropathic pain.[14]

-

CCR5 antagonists: As potential anti-HIV agents.[15]

-

c-Jun N-terminal kinase (JNK) inhibitors: Implicated in inflammatory diseases and cancer.[16]

-

Anti-Alzheimer's agents: Targeting enzymes such as acetylcholinesterase.[17]

The introduction of the N-propyl and N-cyclopropyl groups in the target molecule can modulate its pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and receptor binding affinity.[9] The cyclopropyl group, in particular, can introduce conformational rigidity and is a common motif in modern drug design.

Safety and Handling

No specific toxicity data is available for this compound. However, based on the constituent functional groups, the following precautions should be taken:

-

Tertiary Amines: Can be corrosive and irritating to the skin and eyes.[18] They may also be combustible.[18]

-

Cyclopropylamine: Is a flammable liquid and vapor that can cause severe skin burns and eye damage.[19][20][21][22] It is also harmful if swallowed or inhaled.[20][21][22]

Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound represents an intriguing yet underexplored molecule for chemical and biological investigation. While lacking a formal CAS identity and experimental characterization, this guide provides a solid foundation for its synthesis and handling. The presented reductive amination protocol offers a reliable and scalable route to access this compound for further study. Given the proven therapeutic potential of the 4-aminopiperidine scaffold, this compound and its analogues are promising candidates for future drug discovery and development programs.

References

-

G. C. L. T., et al. (2006). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. Available at: [Link]

-

M. K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]

-

J. W., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]

-

M. Mokhtary & K. Mahooti. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]

-

A. V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]

-

ResearchGate. Synthesis of N-alkyl-4-aminopyridine. ResearchGate. Available at: [Link]

-

Wikipedia. Piperidine. Wikipedia. Available at: [Link]

-

ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. ResearchGate. Available at: [Link]

-

Wikipedia. Reductive amination. Wikipedia. Available at: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

PubChem. Cyclopropyl-(4-(5-(3,4-Dichlorophenyl)-2-((1-Methyl)-Piperidin)-4-Yl-3-Propyl-3h-Imidazol-4-Yl)-Pyrimidin-2-Yl)Amine. PubChem. Available at: [Link]

-

PubChemLite. This compound (C11H22N2). PubChemLite. Available at: [Link]

-

PubChem. 1-(1-cyclopropylethyl)-N-propylpiperidin-4-amine. PubChem. Available at: [Link]

-

Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]

-

Myers Chem 115. Reductive Amination. Myers Chem 115. Available at: [Link]

-

YouTube. Preparation of amines by reductive amination of aldehydes and Ketones. YouTube. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - this compound (C11H22N2) [pubchemlite.lcsb.uni.lu]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. N-cyclopropyl-1-methylpiperidin-4-amine | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. chemscene.com [chemscene.com]

- 8. vibrantpharma.com [vibrantpharma.com]

- 9. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. organicreactions.org [organicreactions.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cyclopropyl-(4-(5-(3,4-Dichlorophenyl)-2-((1-Methyl)-Piperidin)-4-Yl-3-Propyl-3h-Imidazol-4-Yl)-Pyrimidin-2-Yl)Amine | C25H30Cl2N6 | CID 447872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. ajchem-a.com [ajchem-a.com]

- 18. TERTIARY AMINES (OR) ALKYLAMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. fishersci.com [fishersci.com]

- 22. assets.thermofisher.cn [assets.thermofisher.cn]

The Privileged Piperidine: A Technical Guide to Modern Discovery and Synthesis of Novel Derivatives

Introduction: The Enduring Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry and drug discovery.[1][2][3][4] Its prevalence in over twenty classes of pharmaceuticals, including numerous blockbuster drugs and a vast array of natural products, underscores its status as a "privileged scaffold."[1][3][5][6] This enduring importance stems from the piperidine motif's ability to impart favorable physicochemical properties to a molecule, such as high chemical stability, modulated lipophilicity and water solubility, and the capacity to act as both a hydrogen bond donor and acceptor.[5] Furthermore, its conformational flexibility allows for optimal binding to a wide range of biological targets.[4][7] From potent analgesics like morphine and fentanyl to antipsychotics and anticancer agents, the piperidine framework is a testament to nature's and chemists' ingenuity in crafting biologically active molecules.[2][8][9] This guide provides an in-depth exploration of the contemporary strategies employed in the discovery and synthesis of novel piperidine derivatives, tailored for researchers, scientists, and professionals in drug development.

Part 1: Modern Synthetic Strategies for Piperidine Core Construction

The development of efficient and stereoselective methods for constructing the piperidine ring is a central theme in modern organic synthesis. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry, which are crucial for biological activity.

Catalytic Asymmetric Synthesis: The Pursuit of Enantiopure Piperidines

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated catalytic asymmetric methods for piperidine synthesis. These approaches offer significant advantages in terms of efficiency and atom economy over traditional methods that rely on chiral auxiliaries or resolution of racemic mixtures.[10]

One powerful strategy is the catalytic asymmetric [4+2] annulation of imines with allenes, which provides access to a variety of functionalized piperidine derivatives with high stereoselectivity.[10] Chiral phosphine catalysts have been shown to be particularly effective in this transformation.[10] Another innovative approach involves a catalytic asymmetric deprotonation-aldehyde trapping-ring expansion sequence, which allows for the concise synthesis of each stereoisomer of β-hydroxy piperidines starting from N-Boc pyrrolidine.[11] This method has been successfully applied to the synthesis of neurokinin-1 receptor antagonists.[11]

Rhodium-catalyzed asymmetric [2+2+2] cycloadditions have also emerged as a valuable tool for constructing polysubstituted piperidines.[12][13] This method allows for the union of three components in a single step with excellent control of stereochemistry.[12] Furthermore, a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a pyridine derivative has been developed to access enantioenriched 3-substituted piperidines, which are precursors to clinically used drugs like Preclamol and Niraparib.[14]

Experimental Protocol: Catalytic Asymmetric [4+2] Annulation of an Imine with an Allene

This protocol describes a general procedure for the phosphine-catalyzed enantioselective [4+2] annulation of an N-sulfonyl-imine with an allenoate, a method that provides access to highly functionalized piperidine derivatives.

Materials:

-

N-Sulfonyl-imine (1.0 equiv)

-

Allenoate (1.2 equiv)

-

Chiral phosphine catalyst (e.g., C2-symmetric chiral phosphepine, 10 mol%)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the N-sulfonyl-imine and the chiral phosphine catalyst.

-

Add anhydrous toluene via syringe to dissolve the solids.

-

Add the allenoate to the solution at room temperature.

-

Stir the reaction mixture at the indicated temperature (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired piperidine derivative.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.